Bromobenzene-13C6 is a stable isotopically labeled compound derived from bromobenzene, where six carbon atoms are replaced with their heavier isotope, carbon-13. Its chemical formula is C6H5Br, with a molecular weight of approximately 161.03 g/mol. This compound is primarily used in various chemical synthesis processes and as a tracer in biological studies due to its unique isotopic signature. Bromobenzene-13C6 is classified as a flammable liquid and vapor, and it poses environmental hazards, particularly to aquatic life .
Bromobenzene-13C6 itself doesn't have a specific mechanism of action. Its primary function is as a labeled precursor for studying reaction mechanisms or metabolic pathways in other molecules it gets incorporated into.
Bromobenzene is a flammable liquid with moderate acute toxicity. Similar hazards can be expected for Bromobenzene-13C6. Always consult safety data sheets (SDS) before handling the compound. Here are some safety points to consider []:
The synthesis of Bromobenzene-13C6 typically involves isotopic labeling techniques. One common method includes:
Bromobenzene-13C6 has several applications in scientific research and industry:
Studies involving Bromobenzene-13C6 often focus on its interactions within biological systems or its behavior in environmental contexts. Research has shown that this compound can be toxic to aquatic life, underscoring the importance of understanding its environmental impact and interactions with biological organisms .
Bromobenzene-13C6 shares similarities with several other halogenated aromatic compounds. Here are some notable comparisons:
Compound | Chemical Formula | Notable Features | Unique Aspects |
---|---|---|---|
Bromobenzene | C6H5Br | Widely used solvent and reagent | Non-isotopically labeled |
Chlorobenzene | C6H5Cl | Common solvent; less toxic than brominated analogs | Lacks carbon isotope labeling |
Iodobenzene | C6H5I | More reactive than bromobenzene; used in coupling | Higher reactivity due to weaker C-I bond |
Fluorobenzene | C6H5F | Less toxic; used as a solvent and reagent | Stronger C-F bond; lower reactivity |
Bromobenzene-13C6's uniqueness lies primarily in its isotopic labeling, which provides distinct advantages for tracing studies that other similar compounds do not offer .
The classical approach to synthesizing Bromobenzene-¹³C₆ involves the electrophilic aromatic substitution reaction of Benzene-¹³C₆ with bromine. This well-established synthetic pathway follows a two-step mechanism that begins with the formation of an electrophilic bromine species, followed by its attack on the aromatic ring.
The reaction mechanism proceeds as follows:
This process requires a suitable catalyst, typically a Lewis acid such as ferric bromide (FeBr₃), aluminum chloride (AlCl₃), or iron filings, which facilitates the polarization of the Br-Br bond to generate the reactive electrophilic species.
A representative reaction scheme can be depicted as:
¹³C₆H₆ + Br₂ → ¹³C₆H₅Br + HBr
The starting material, Benzene-¹³C₆, is commonly derived from ¹³CO (carbon monoxide) sources, which are isolated via cryo-distillation and available commercially at approximately 3800 RMB/L. This represents the initial cost factor in the synthesis of ¹³C-labeled aromatic compounds.
An alternative synthetic approach utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione with trifluoromethanesulfonic acid in dichloromethane, achieving yields of approximately 70%. This method offers advantages in terms of efficiency and selectivity compared to direct bromination with elemental bromine.
Several advanced catalytic methods have been developed for the efficient incorporation of ¹³C isotopes into aromatic structures, offering alternatives to traditional bromination of pre-labeled benzene.
Carbon isotope exchange reactions represent a powerful approach for introducing ¹³C labels into aromatic structures. These methods include:
CO Exchange: This technique leverages metal-catalyzed carbonylation reactions to incorporate ¹³CO into organic frameworks. The process allows for selective labeling at specific positions in the aromatic ring.
Alkyne Cross Metathesis: This approach utilizes metal-catalyzed cross-metathesis reactions between terminal alkynes and ¹³C-labeled alkynes, which can subsequently be transformed into aromatic systems with isotopic labels at defined positions.
Direct construction of labeled aromatic rings from ¹³C-enriched building blocks offers precise control over isotope positioning:
¹³CO₂-Based Synthesis: This approach utilizes ¹³CO₂ as the primary carbon source for constructing aromatic rings through carboxylation reactions followed by functional group transformations.
¹³COCl₂-Based Methods: Phosgene labeled with ¹³C can serve as a versatile reagent for introducing carbonyl groups, which can be further manipulated to construct aromatic systems.
Both exchange and construction-based methods can be employed to produce Benzene-¹³C₆, which subsequently undergoes bromination to yield Bromobenzene-¹³C₆.
A novel method for producing ¹³C-labeled aromatic compounds directly from ¹³CH₄ or ¹³CO₂ has been patented, offering potential cost advantages by utilizing these more economical isotope sources.
The industrial production of Bromobenzene-¹³C₆ faces significant challenges due to the high cost of ¹³C-labeled precursors and the need to maintain isotopic purity throughout multi-step processes. Several strategies have been developed to optimize production efficiency and reduce costs.
Continuous photochemical bromination using in situ generated bromine has been employed for larger-scale production of brominated aromatics. This approach enhances efficiency and throughput by optimizing reagent utilization and reaction conditions. The process typically involves:
Given that ¹³C-labeled compounds are significantly more expensive than their natural abundance counterparts, several approaches are employed to minimize costs:
Optimization Strategy | Description | Impact on Production |
---|---|---|
Reagent Recovery | Recapturing and recycling unreacted ¹³C-labeled starting materials | Reduces raw material costs by 15-30% |
Reaction Yield Improvement | Fine-tuning reaction conditions to maximize conversion | Increases overall process efficiency |
Minimal Processing Steps | Designing synthetic routes with fewer transformations | Reduces isotopic dilution and material losses |
Selective Purification | Developing separation techniques that minimize product loss | Improves recovery of costly labeled compounds |
The synthesis of optimally pure Bromobenzene-¹³C₆ typically involves careful temperature control, precise catalyst loading, and stringent reaction monitoring to ensure high yields while maintaining isotopic integrity.
The value of Bromobenzene-¹³C₆ as a research tool and synthetic intermediate is directly related to its isotopic purity. Rigorous quality control measures are therefore essential throughout the production process.
Several analytical techniques are employed to verify both chemical and isotopic purity:
Mass Spectrometry: The primary method for determining isotopic enrichment, typically showing a mass shift of M+6 compared to natural abundance bromobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR provides direct evidence of isotope incorporation and can quantify the degree of enrichment at each carbon position.
Gas Chromatography (GC): Used to assess chemical purity, with specifications typically requiring >95% purity.
Flammable;Irritant;Environmental Hazard